2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid
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Overview
Description
2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H4ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid typically involves the chlorination and difluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-(difluoromethyl)pyridine with carbon dioxide under specific conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(difluoromethyl)pyridine
- 2-chloro-4-(difluoromethyl)pyridine
- 2,5-dichloro-3-(difluoromethyl)pyridine
Uniqueness
2-chloro-3-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its chemical reactivity and potential applications. Its carboxylic acid group also provides additional functionality, making it a versatile compound in various chemical syntheses and applications.
Properties
CAS No. |
1806760-86-0 |
---|---|
Molecular Formula |
C7H4ClF2NO2 |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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